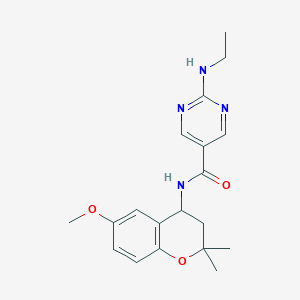![molecular formula C19H26N6O B5548550 5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5548550.png)
5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]" is a synthetic molecule of interest in various chemical and pharmaceutical studies. It belongs to a class of compounds known for their complex molecular structure and potential biological activities.
Synthesis Analysis
The synthesis of related spiro compounds often involves multi-component condensation reactions. For example, the one-step synthesis of similar substituted spiro compounds has been achieved through three-component condensation, combining elements like piperidinones, pyrazolones, and malononitrile, which could serve as a basis for the synthesis of the target compound (Shestopalov et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds often features a spiro configuration linking two heterocyclic rings. This structure is significant for its potential pharmacological activities and structural stability. Structural analyses typically involve NMR spectroscopy and X-ray crystallography to determine conformation and configuration details, as seen in similar studies (Whelan et al., 1995).
Chemical Reactions and Properties
Compounds of similar structures participate in various chemical reactions, including electrochemical methods that proceed under milder conditions than their chemically catalyzed counterparts, influencing yield and selectivity (Shestopalov et al., 2003). The spiro configuration impacts the chemical reactivity and interactions of the molecule.
Aplicaciones Científicas De Investigación
Pharmacological and Biochemical Applications
Compounds derived from similar structural frameworks, such as tropane-3-spiro-4'(5')-imidazolines, have been synthesized and studied for their potential as 5-HT3 receptor antagonists. These studies involve detailed structural and conformational analyses, including NMR spectroscopy and X-ray diffraction, to understand their binding affinities and potential pharmacological applications, especially in areas like the von Bezold-Jarisch reflex, which is related to cardiovascular responses (Whelan et al., 1995).
Anticancer and Antitumor Agents
Research into similar spirocyclic compounds has led to the discovery of molecules with significant antitumor and anticancer properties. For instance, novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have shown efficacy as c-Met/ALK dual inhibitors, demonstrating potent antitumor activity in human gastric carcinoma xenograft models (Li et al., 2013).
Enzyme Inhibition for Disease Treatment
Spirocyclic compounds have been explored for their role in inhibiting enzymes relevant to disease pathways. For instance, spiropiperidine lactam derivatives have been synthesized as inhibitors of acetyl-CoA carboxylase, a key enzyme in fatty acid metabolism, highlighting the potential for treatment of metabolic diseases (Huard et al., 2012).
Antiviral Applications
Design and synthesis efforts have focused on spirocyclic compounds as inhibitors of viral replication, particularly targeting the NS4B protein of the Hepatitis C virus. These studies have identified potent compounds capable of inhibiting viral replication in genotype 1a and 1b replicons, suggesting a promising avenue for antiviral therapy development (Tai et al., 2014).
Propiedades
IUPAC Name |
[5-(2-methylpropyl)spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-14(2)12-25-8-3-15-17(23-13-22-15)19(25)4-9-24(10-5-19)18(26)16-11-20-6-7-21-16/h6-7,11,13-14H,3-5,8-10,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMJFQZXBPSRSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC2=C(C13CCN(CC3)C(=O)C4=NC=CN=C4)N=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-3-methyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5548476.png)
![2-(2-methoxyethyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548478.png)
![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)
![7-chloro-4-[(8-fluoro-2-quinolinyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5548496.png)
![N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B5548504.png)

![4-oxo-4-{[2-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5548513.png)
![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)

![4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)

![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)
